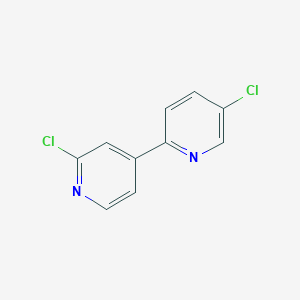

5,2'-Dichloro-2,4'-bipyridine

Beschreibung

Significance of Bipyridine Ligands in Contemporary Chemical Research

Bipyridine ligands, particularly the 2,2'-bipyridine (B1663995) isomer, are among the most widely utilized chelating agents in inorganic and organometallic chemistry. canterbury.ac.nz Their prominence stems from their robust nature, ease of functionalization, and strong, stable coordination to a vast array of metal ions. The resulting metal complexes are central to numerous areas of contemporary research, including:

Catalysis: Bipyridine complexes are effective catalysts for a variety of organic transformations, including polymerization reactions and cross-coupling reactions. mdpi.commdpi.com For instance, dichloro(2,2′-bipyridine)copper, when combined with methylaluminoxane (B55162) (MAO), has been shown to be an active catalyst for the stereospecific polymerization of 1,3-dienes. mdpi.com

Photochemistry and Luminescence: The photophysical properties of bipyridine complexes, especially those of ruthenium and iridium, have been extensively studied. researchgate.nettaylorandfrancis.com These complexes are integral to the development of light-emitting materials, photosensitizers, and systems for solar energy conversion. taylorandfrancis.comcdnsciencepub.com

Supramolecular Chemistry: The rigid and planar structure of bipyridines makes them ideal building blocks for the construction of complex supramolecular assemblies, such as molecular helices, grids, and cages. canterbury.ac.nzscielo.br

Materials Science: Functionalized bipyridines are used in the creation of advanced materials like coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage and separation.

Biological Chemistry: Certain bipyridine derivatives and their metal complexes exhibit interesting biological activities, including potential anticancer and antimicrobial properties. researchgate.net

The versatility of the bipyridine scaffold allows for fine-tuning of its properties through the introduction of various substituents, leading to a vast library of ligands with tailored characteristics.

Overview of Halogenated Bipyridine Derivatives

The functionalization of the bipyridine core with halogen atoms, such as chlorine, is a powerful strategy to modulate its chemical behavior. researchgate.net Halogenation, particularly chlorination, imparts several key features:

Modified Electronic Properties: Chlorine is an electron-withdrawing group, which alters the electron density of the pyridine (B92270) rings. This modification influences the ligand's basicity and the redox potential of its metal complexes.

Altered Reactivity: The presence of chlorine atoms can change the reactivity of the bipyridine ligand itself. For example, halogenated positions can serve as handles for further functionalization through cross-coupling reactions like Suzuki or Stille couplings, allowing for the synthesis of more complex molecules. mdpi.com

Steric Influence: The size of the chlorine atoms can introduce steric hindrance around the metal coordination site, affecting the geometry and stability of the resulting complexes. researchgate.net

Halogen Bonding: The electrophilic region on a covalently bonded halogen atom can participate in noncovalent interactions known as halogen bonds, which can be exploited in crystal engineering and the design of supramolecular structures. acs.org

Dichlorinated bipyridines, possessing two chlorine atoms, offer a rich diversity of isomers depending on the position of the halogens on the two pyridine rings. These isomers, such as 4,4'-dichloro-2,2'-bipyridine (B155489) and 6,6'-dichloro-2,2'-bipyridine, are valuable precursors in the synthesis of functional materials and catalysts. researchgate.net

Academic Research Focus on 5,2'-Dichloro-2,4'-bipyridine and its Analogs

While extensive research exists for symmetrical dichlorinated bipyridines, specific academic studies focusing solely on the asymmetrical isomer This compound are less prevalent in the accessible literature. However, its chemistry can be understood through the broader context of synthesizing unsymmetrical and polyhalogenated bipyridines.

The synthesis of asymmetrically substituted bipyridines often involves cross-coupling strategies. For instance, a common approach is the metal-catalyzed coupling of two different substituted pyridine derivatives. mdpi.com The synthesis of polyhalogenated bipyridines, including isomers like 2,4'-bipyridines, has been reported through dimerization procedures involving the lithiation of dihalopyridines. evitachem.com In some cases, the formation of 2,4'-bipyridine (B1205877) structures occurs as a byproduct of reactions targeting other isomers. evitachem.com

Research on analogs, such as other dichlorinated bipyridines, provides insight into the potential applications of this class of compounds. For example, various dichlorinated bipyridine derivatives are used as ligands in transition-metal catalyzed reactions. researchgate.net The study of different isomers helps in understanding structure-activity relationships, where the specific placement of the chloro-substituents can fine-tune the catalytic or photophysical properties of the resulting metal complexes. researchgate.net The investigation of prochiral polyhalogenated 4,4'-bipyridines has also opened avenues for the synthesis of chiral ligands for asymmetric catalysis. cdnsciencepub.com

The compound this compound is commercially available, indicating its utility as a building block in chemical synthesis. Its unique substitution pattern offers a distinct electronic and steric profile compared to more common symmetrical isomers, making it a potentially valuable ligand for creating novel coordination complexes with specific, tailored properties.

Compound Information

| Compound Name |

| This compound |

| 2,2'-Bipyridine |

| 4,4'-Dichloro-2,2'-bipyridine |

| 6,6'-Dichloro-2,2'-bipyridine |

| Dichloro(2,2′-bipyridine)copper |

| Methylaluminoxane |

| Ruthenium |

| Iridium |

| 2,4'-Bipyridine |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 942206-21-5 | |

| Molecular Formula | C₁₀H₆Cl₂N₂ | |

| Molecular Weight | 225.08 g/mol |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

942206-21-5 |

|---|---|

Molekularformel |

C10H6Cl2N2 |

Molekulargewicht |

225.07 g/mol |

IUPAC-Name |

2-chloro-4-(5-chloropyridin-2-yl)pyridine |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-1-2-9(14-6-8)7-3-4-13-10(12)5-7/h1-6H |

InChI-Schlüssel |

BKYODZNCPNKPOB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC=C1Cl)C2=CC(=NC=C2)Cl |

Herkunft des Produkts |

United States |

Coordination Chemistry of 5,2 Dichloro 2,4 Bipyridine Complexes

Ligand Design Principles and Chelation Properties

The design of 5,2'-Dichloro-2,4'-bipyridine as a ligand is centered around its potential to form stable chelate rings with metal ions. The arrangement of its nitrogen atoms and the electronic influence of the chlorine substituents are key factors governing its coordination behavior.

Bidentate N-Donor Ligand Characteristics

As a bipyridine derivative, this compound functions as a bidentate N-donor ligand. This means it can bind to a central metal ion through its two nitrogen atoms, forming a stable chelate ring. The geometry of the 2,4'-bipyridine (B1205877) core influences the bite angle and the conformational flexibility of the ligand upon coordination. Unlike the more common 2,2'-bipyridine (B1663995) which forms a five-membered chelate ring, the 2,4'-linkage in this isomer results in a larger and more flexible chelate ring, which can impact the stability and geometry of the resulting metal complexes.

Influence of Chlorine Substituents on Coordination Capacity

The presence of two chlorine atoms on the bipyridine framework significantly modulates the ligand's electronic properties and, consequently, its coordination capacity. Chlorine is an electron-withdrawing group, which reduces the electron density on the pyridine (B92270) rings. This inductive effect decreases the basicity of the nitrogen donor atoms, potentially leading to weaker metal-ligand bonds compared to unsubstituted bipyridine. However, the position of these substituents is crucial. A chlorine atom at the 5-position and another at the 2'-position can create a unique electronic and steric environment around the coordination sphere, influencing the stability, redox properties, and reactivity of the metal complexes formed. The electron-withdrawing nature of chlorine can also affect the energy levels of the ligand's orbitals, which is particularly relevant for the photophysical and electrochemical properties of its complexes.

Transition Metal Complexation

The versatile coordination ability of this compound allows it to form complexes with a wide array of transition metals. The nature of the metal ion, including its size, charge, and electronic configuration, plays a pivotal role in determining the structure and properties of the resulting coordination compounds.

Group 7-12 Metal Ion Coordination (e.g., Mn(II), Co(II), Ni(II), Cu(II), Cd(II), Pt(II), Ir(III))

Complexes of this compound with divalent first-row transition metals such as Manganese(II), Cobalt(II), Nickel(II), and Copper(II) are expected to exhibit a range of coordination geometries, including tetrahedral and octahedral, depending on the stoichiometry and the presence of other coordinating anions or solvent molecules. For instance, in an octahedral complex of the type [M(5,2'-dichloro-2,4'-bipy)₂X₂], the bipyridine ligands would occupy four coordination sites. The electronic properties of these complexes, such as their magnetic moments and d-d electronic transitions, would be influenced by the ligand field strength of the dichlorinated bipyridine.

With heavier transition metals like Cadmium(II), Platinum(II), and Iridium(III), the coordination preferences are often for square planar (for Pt(II)) or octahedral (for Ir(III)) geometries. The steric bulk of the chlorine substituents could influence the packing of the ligands around the metal center. The electron-withdrawing character of the ligand can also stabilize lower oxidation states of the metal and influence the redox potentials of the resulting complexes.

Table 1: Representative Coordination Complexes of this compound with Group 7-12 Metals

| Metal Ion | Typical Coordination Geometry | Potential Properties of Interest |

|---|---|---|

| Mn(II) | Octahedral, Tetrahedral | Magnetic properties, Catalytic activity |

| Co(II) | Octahedral, Tetrahedral | Magnetic and electronic properties |

| Ni(II) | Octahedral | Spectroscopic and magnetic properties |

| Cu(II) | Distorted Octahedral, Square Planar | Electronic properties, Catalytic activity |

| Cd(II) | Tetrahedral, Octahedral | Luminescent properties |

| Pt(II) | Square Planar | Photophysical properties, Anticancer activity |

Rhenium(I) and Molybdenum(II) Complexes

Rhenium(I) tricarbonyl complexes of the type fac-[Re(5,2'-dichloro-2,4'-bipy)(CO)₃X] (where X is a halide or other monodentate ligand) are of interest for their potential applications in photoredox catalysis and as luminescent probes. The electronic properties of the bipyridine ligand, as modified by the chloro substituents, directly impact the energy of the metal-to-ligand charge transfer (MLCT) excited states, which are crucial for these applications. Similarly, Molybdenum(II) complexes with this ligand could exhibit interesting electrochemical and catalytic properties.

Actinide Coordination Chemistry (Uranyl, Neptunyl)

The coordination chemistry of this compound with actinides, such as in uranyl (UO₂²⁺) and neptunyl (NpO₂²⁺) complexes, is an area of significant interest due to the importance of actinide separation and sequestration in the nuclear fuel cycle. The hard nature of the actinyl ions favors coordination with N-donor ligands. In a typical uranyl complex, the ligand would coordinate in the equatorial plane of the linear UO₂²⁺ unit. The electronic and steric effects of the chlorine atoms on the 2,4'-bipyridine ligand would influence the stability and extraction efficiency of these actinide complexes. The selectivity of such ligands for actinides over lanthanides is a key research objective in this field.

Structural Features of Coordination Compounds

X-ray Crystallographic Analysis of Metal Complexes

No X-ray crystallographic data for metal complexes of this compound were found in the search results. Information regarding coordination geometries, bond lengths, bond angles, and crystal lattice parameters for complexes with this ligand is currently unavailable.

Conformational Analysis of Coordinated Ligands (cis/trans)

There is no information available regarding the conformational analysis of this compound when coordinated to a metal center. Studies detailing the dihedral angles between the pyridine rings or the adoption of a cis or trans conformation upon complexation have not been documented in the provided sources.

Intermolecular Interactions and Crystal Packing

Details concerning the intermolecular interactions, such as π-π stacking, hydrogen bonding, or other supramolecular forces, and the resulting crystal packing arrangements for coordination compounds of this compound are absent from the available literature.

Catalytic Applications of 5,2 Dichloro 2,4 Bipyridine Derived Systems

Homogeneous Catalysis Utilizing Metal-Bipyridine Complexes

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often dissolved in a solvent. Metal-bipyridine complexes are a cornerstone of this field due to the bipyridine ligand's ability to form stable chelate structures with a wide range of transition metals, influencing their electronic properties and reactivity. However, no specific studies detailing the use of 5,2'-Dichloro-2,4'-bipyridine in homogeneous catalytic systems were identified.

Carbon-Carbon Bond Formation Reactions

Metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for creating carbon-carbon bonds. While complexes of palladium, nickel, and copper with various bipyridine ligands are widely used in reactions like Suzuki, Heck, and Sonogashira couplings, there is no available research that specifically employs complexes derived from This compound for these transformations.

Oxidation and Reduction Processes (e.g., Water Oxidation)

Bipyridine-metal complexes, particularly those of ruthenium and iridium, are extensively studied as catalysts for oxidation and reduction processes, including the critical reaction of water oxidation for artificial photosynthesis. The electronic and steric properties of the bipyridine ligand are crucial for stabilizing high-valent metal intermediates and facilitating catalytic turnover. Despite the importance of this area, no literature was found that investigates This compound as a ligand in catalysts for water oxidation or other related redox processes.

Stereospecific Polymerization of 1,3-Dienes

The polymerization of 1,3-dienes to produce stereoregular polymers is a significant industrial process, often catalyzed by transition metal complexes. The ligand structure is paramount in controlling the stereochemistry of the resulting polymer. Although research exists on copper and iron complexes with other dichloro-bipyridine isomers for this purpose, there are no specific reports on the use of This compound -derived systems for the stereospecific polymerization of 1,3-dienes.

Photoredox Catalysis and Photosensitization Abilities

Visible-light photoredox catalysis utilizes photosensitizers, often ruthenium or iridium bipyridine complexes, to initiate single-electron transfer processes upon light absorption. These methods enable a wide array of chemical transformations under mild conditions. The specific photophysical properties and photosensitizing capabilities of complexes containing the This compound ligand have not been reported in the available scientific literature.

Hydrogen Evolution Reactions

Photocatalytic hydrogen evolution from water is a key component of artificial photosynthesis, aiming to produce clean hydrogen fuel. This process typically involves a photosensitizer, a catalyst (often based on platinum, cobalt, or nickel), and a sacrificial electron donor. There is no available research describing the application of This compound or its metal complexes as photosensitizers or catalysts in hydrogen evolution reactions.

Electron Transfer Enhancement in Photochemical Studies

The study of photoinduced electron transfer is fundamental to understanding and developing new photochemical and photophysical systems. Bipyridine ligands play a vital role in tuning the excited-state redox potentials of metal complexes. However, photochemical studies focused on enhancing or investigating electron transfer processes specifically involving complexes of This compound are not present in the surveyed literature.

Spectroscopic Characterization of 5,2 Dichloro 2,4 Bipyridine and Its Complexes

Electronic Absorption and Emission Spectroscopy

No specific data found for 5,2'-Dichloro-2,4'-bipyridine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption data found for this compound or its complexes.

Generally, the UV-Vis spectra of bipyridine ligands exhibit intense π→π* transitions in the ultraviolet region. Upon coordination to a metal center, new bands often appear in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. The position and intensity of these bands are sensitive to the nature of the metal, the solvent, and the substituents on the bipyridine ligand. For dichloro-substituted bipyridines, the electron-withdrawing nature of the chlorine atoms typically results in a blue-shift of the MLCT bands compared to unsubstituted bipyridine complexes.

Photoluminescence and Luminescence Quantum Yield Studies

No specific photoluminescence or quantum yield data found for this compound or its complexes.

Excited State Lifetime Measurements

No specific excited-state lifetime data found for this compound or its complexes.

The excited-state lifetime is a critical parameter that measures the average time the complex remains in an excited state before returning to the ground state. For luminescent bipyridine complexes, these lifetimes can range from nanoseconds to microseconds. This property is crucial for applications in areas such as photocatalysis and sensing. The specific substitution pattern of chlorine atoms on the bipyridine rings would be expected to modulate the excited-state lifetime, but without experimental data, no quantitative analysis can be offered.

Theoretical and Computational Studies of 5,2 Dichloro 2,4 Bipyridine and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method used in chemistry and materials science to predict molecular properties. For a molecule like 5,2'-Dichloro-2,4'-bipyridine, DFT calculations can provide deep insights into its fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the three-dimensional arrangement of atoms in this compound that is most energetically stable can be determined. This process yields key structural parameters. scispace.comnih.govnih.gov

The analysis would provide precise values for:

Bond Lengths: The distances between adjacent atoms (e.g., C-C, C-N, C-Cl, C-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C).

Electronic structure analysis, performed on the optimized geometry, reveals the distribution of electrons within the molecule. This includes mapping the electron density and calculating atomic charges, which helps in identifying electron-rich and electron-deficient regions, crucial for predicting reactivity. nih.gov

Table 1: Representative Data from a DFT Geometry Optimization for this compound Note: The following data is illustrative of the output from a DFT calculation and is not based on published experimental or computational results for this specific molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. malayajournal.orgresearchgate.netwuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. malayajournal.orgresearchgate.netnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. malayajournal.org FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict sites susceptible to nucleophilic or electrophilic attack. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: This table represents the type of data generated from FMO analysis. The values are hypothetical.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Spin State Analysis and Magnetic Properties

For metal complexes of this compound, DFT is essential for determining the preferred spin state (e.g., high-spin vs. low-spin) and predicting magnetic properties. rsc.orgrsc.orgnih.govresearchgate.net The relative energies of different spin multiplicities are calculated to identify the ground spin state. nih.gov This is particularly important for complexes with transition metals like iron, cobalt, or nickel, where spin crossover phenomena can occur. rsc.org

Calculations can also predict magnetic parameters such as the exchange coupling constant (J) in multinuclear complexes, which describes the magnetic interaction between metal centers. mdpi.com Analysis of the spin density distribution reveals how the unpaired electrons are distributed across the metal ion and the this compound ligand, providing insight into the electronic communication within the complex. researchgate.net

Conformational Analysis and Barrier Potentials

The two pyridine (B92270) rings in this compound are connected by a C-C single bond, allowing for rotation. Conformational analysis using DFT involves calculating the molecule's energy as the dihedral angle between the two rings is systematically varied. This generates a potential energy surface that identifies the most stable conformation (the global minimum) and any other local energy minima. nih.gov

Furthermore, this analysis determines the energy barriers for rotation between different conformations. nih.govresearchgate.net The height of this rotational barrier provides information about the molecule's conformational flexibility at different temperatures. For substituted bipyridines, steric hindrance between atoms on the two rings can significantly influence both the preferred conformation and the size of the rotational energy barrier. nih.gov

Solvent Effects Modeling (IEFPCM Solvation Model)

Chemical reactions and measurements are often performed in solution, where solvent molecules can significantly influence the properties of a solute. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used method to simulate these effects computationally. gaussian.comq-chem.comnih.gov In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. gaussian.com

Applying the IEFPCM model to this compound allows for the calculation of its properties, such as optimized geometry and electronic structure, as influenced by a particular solvent. dntb.gov.ua This approach can predict changes in stability, dipole moment, and frontier orbital energies when the molecule is moved from the gas phase to a solvent, providing a more realistic comparison with experimental data. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

While DFT is used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption spectra (like UV-Visible spectra). nih.govnih.gov TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved (e.g., π→π* or n→π*). These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule. Combining TD-DFT with a solvation model like IEFPCM allows for the prediction of spectra in different solvents, accounting for shifts in absorption bands due to solvent polarity. nih.gov

Table 3: Sample TD-DFT Output for Electronic Transitions of this compound Note: This data is a hypothetical representation of TD-DFT results.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.98 | 312 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 4.51 | 275 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.88 | 254 | 0.08 | HOMO → LUMO+1 |

Advanced Quantum Chemical Analyses

Advanced computational methods are employed to dissect the intricate electronic and structural features of this compound. These analyses provide a detailed picture of bonding, non-covalent interactions, and charge distribution, which are crucial for understanding the molecule's reactivity and physical properties.

Quantum Theory of Atoms in Molecules (QTAIM)

While specific QTAIM analyses for this compound are not extensively detailed in the available literature, the methodology offers a powerful framework for characterizing the chemical bonds within the molecule. Developed by Richard Bader, QTAIM analyzes the topology of the electron density (ρ(r)) to define atomic interactions. nih.gov Key to this analysis are bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density itself (ρ(BCP)), its Laplacian (∇²ρ(BCP)), and the total energy density (H(BCP)), classify the nature of the chemical bond.

For a molecule like this compound, QTAIM would be used to:

Characterize C-C, C-N, C-H, and C-Cl bonds: By analyzing the topological parameters at the BCPs, one can quantify the degree of covalent character. For instance, a negative Laplacian value (∇²ρ(BCP) < 0) is indicative of a shared-shell interaction, typical of covalent bonds.

Identify intramolecular non-covalent interactions: QTAIM can reveal weaker interactions, such as hydrogen bonds or steric contacts, which are characterized by low electron density and positive Laplacian values (∇²ρ(BCP) > 0) at the BCP.

Analyze metal-ligand bonds in complexes: In complexes of this compound, QTAIM analysis of the metal-nitrogen bonds would elucidate the nature and strength of the coordination, distinguishing between purely electrostatic and more covalent interactions.

Table 1: Illustrative QTAIM Parameters for Covalent and Non-Covalent Bonds in a Related Heterocyclic System.

| Bond/Interaction | ρ(BCP) (a.u.) | ∇²ρ(BCP) (a.u.) | H(BCP) (a.u.) | Bond Nature |

| C-C (aromatic) | ~0.30 | < 0 | < 0 | Covalent |

| C-N (aromatic) | ~0.35 | < 0 | < 0 | Polar Covalent |

| C-Cl | ~0.15 | > 0 | < 0 | Polar Covalent |

| Intramolecular H-bond | ~0.02 | > 0 | > 0 | Non-Covalent (Closed-Shell) |

Note: This table presents typical values for bonds in related systems to illustrate what a QTAIM analysis would yield. Specific values for this compound require dedicated calculations.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational method used to visualize and identify non-covalent interactions in real space. nih.gov It is based on the electron density and the reduced density gradient (s). Plots of 's' versus the electron density signed by the second eigenvalue (λ₂) of the Hessian matrix allow for the classification of interactions as attractive (like hydrogen bonds or van der Waals forces) or repulsive (steric clashes). nih.gov

For this compound and its complexes, NCI analysis would be instrumental in:

Visualizing Intramolecular Interactions: Mapping the spatial regions of weak interactions, such as potential Cl···N or Cl···H contacts, that can influence the molecule's conformation.

Understanding Crystal Packing: In the solid state, NCI plots can reveal the network of intermolecular forces, like π-π stacking between bipyridine rings or halogen bonds involving the chlorine atoms, that dictate the crystal structure.

Analyzing Ligand-Anion Interactions in Complexes: In coordination complexes, NCI can show how counter-ions interact with the ligand, which can have a significant effect on the complex's electrochemical properties. rsc.org

The analysis generates 3D isosurfaces where different colors represent different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive van der Waals interactions.

Red: Strong, repulsive interactions (e.g., steric clashes).

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds, lone pairs, and antibonding orbitals. nih.gov This method is particularly useful for quantifying charge transfer and hyperconjugative interactions. The analysis involves a second-order perturbation theory approach to evaluate the stabilization energy (E(2)) associated with donor-acceptor (filled-empty orbital) interactions. wisc.edu

A detailed NBO analysis of this compound would provide:

Natural Atomic Charges: Calculation of the charge distribution across the molecule, which would be influenced by the electronegative chlorine and nitrogen atoms.

Hybridization of Orbitals: Describing the sp-hybridization of each atom, offering insights into the bonding geometry.

Donor-Acceptor Interactions: Quantifying the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. For example, the interaction between a nitrogen lone pair (donor) and an adjacent C-C antibonding orbital (acceptor) indicates π-delocalization. The electron-withdrawing effects of the chlorine atoms would be evident in these interactions.

Table 2: Example of Second-Order Perturbation Analysis from NBO for a Substituted Pyridine.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N₅ | π* (C₂-C₃) | ~20.5 | π-conjugation |

| π (C₂-C₃) | π* (C₅-C₆) | ~15.2 | π-delocalization |

| LP (1) Cl | σ* (C-C) | ~1.8 | Hyperconjugation |

Note: This table provides an example of NBO results for a generic substituted pyridine to illustrate the type of data obtained. LP denotes a lone pair, and π* and σ* denote antibonding orbitals.

Prediction of Electrochemical Parameters (e.g., Redox Potential)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the redox potentials of molecules. mdpi.com While specific calculations for this compound were not found, the established methodology involves calculating the Gibbs free energy change (ΔG) for the reduction or oxidation process. Solvation effects, which are critical for accuracy, are typically included using a polarizable continuum model (PCM). mdpi.comcanterbury.ac.nz

The redox potential (E°) is calculated relative to a reference electrode, often using the following thermodynamic cycle:

Optimize the geometry of the molecule in its neutral and charged (reduced or oxidized) states in the gas phase.

Calculate the Gibbs free energy of solvation for both the neutral and charged species.

Combine the gas-phase energy difference and the solvation free energies to get ΔG in solution.

Convert ΔG to a potential using the Nernst equation, referencing it against the absolute potential of a standard electrode. nih.gov

Modeling of Photophysical Properties (e.g., Metal-Ligand Charge Transfer States)

The photophysical properties of bipyridine complexes are often dominated by metal-to-ligand charge transfer (MLCT) transitions. nih.gov Time-dependent DFT (TD-DFT) is the standard computational method for modeling these excited states. nih.gov This approach allows for the calculation of the electronic absorption spectrum, predicting the energies and intensities of transitions like MLCT.

In a complex of this compound, an MLCT transition would involve the promotion of an electron from a metal-centered d-orbital to a π*-antibonding orbital of the bipyridine ligand. TD-DFT calculations can model this process and provide key information:

Absorption Wavelengths (λ_max): Predicting the color and absorption spectrum of the complex.

Orbital Contributions: Identifying the specific molecular orbitals involved in the transition, confirming its MLCT character. nih.gov

Excited State Lifetimes: Understanding the deactivation pathways of the excited state is crucial. The presence of low-lying metal-centered (MC) states can lead to rapid, non-radiative decay, quenching luminescence. illinois.edunsf.gov The strong ligand field of bipyridine ligands helps to raise the energy of these MC states, but computational modeling is needed to determine the precise energy landscape.

The chloro-substituents on the bipyridine ligand would be expected to lower the energy of the ligand's π* orbitals, leading to a red-shift (lower energy) of the MLCT absorption band compared to a complex with an unsubstituted bipyridine ligand.

Non-Linear Optical Properties (NLO)

Non-linear optical (NLO) materials are of interest for applications in photonics and optoelectronics. The key parameter for second-order NLO activity is the first hyperpolarizability (β). nih.gov DFT calculations are widely used to predict the NLO properties of molecules by computing the components of the hyperpolarizability tensor. rsc.org

For a molecule to have a significant β value, it typically requires a large change in dipole moment upon electronic excitation, which is often found in donor-π-acceptor systems. While this compound itself is not a classic donor-acceptor molecule, its NLO properties can be modulated by:

Complexation: Coordination to a metal center can induce significant charge transfer and enhance NLO activity.

Functionalization: Adding strong electron-donating and electron-withdrawing groups to the bipyridine skeleton can dramatically increase the hyperpolarizability. rsc.org

Calculations would focus on determining the static and frequency-dependent hyperpolarizability. The results would guide the molecular engineering of new materials based on the this compound scaffold for NLO applications.

Based on the conducted research, there is no specific scientific literature available for the chemical compound "this compound" that addresses the topics outlined in your request. The search results consistently yield information on other isomers of dichloro-bipyridine, such as 4,4'-dichloro-2,2'-bipyridine (B155489) or 2,2'-dichloro-4,4'-bipyridine, as well as other derivatives.

To maintain scientific accuracy and strictly adhere to your instructions of focusing solely on "this compound," it is not possible to generate the requested article. Providing information from other related compounds would violate the core requirement of the prompt and would not be a scientifically accurate representation for the specified molecule.

Therefore, the detailed article on the supramolecular assemblies and materials science applications of this compound cannot be generated at this time due to the absence of relevant research data in the provided search results.

Supramolecular Assemblies and Materials Science Applications of 5,2 Dichloro 2,4 Bipyridine Derivatives

Applications in Photonic and Electronic Materials

The unique electronic properties of the bipyridine framework, characterized by its electron-accepting nature and rigid structure, make it a valuable component in the design of materials for photonic and electronic applications. The compound 5,2'-Dichloro-2,4'-bipyridine serves as a versatile precursor for creating more complex, functional molecules. The chlorine atoms on the pyridine (B92270) rings act as reactive sites for synthetic modifications, such as cross-coupling reactions, allowing for the attachment of various electron-donating or π-conjugated groups. This tunability is crucial for tailoring the optical and electronic properties of the final materials for specific device applications.

Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), the photosensitizer (dye) is a critical component responsible for light absorption and electron injection. Bipyridine derivatives are frequently used as anchoring ligands in metal-based dyes, particularly those involving ruthenium. mdpi.commdpi.com The bipyridine unit coordinates with the metal center and, when functionalized with groups like carboxylic acids, firmly attaches the dye to the surface of a semiconductor nanoparticle layer, typically titanium dioxide (TiO2). mdpi.com

Derivatives of this compound can be synthesized to create advanced organic dyes or ligands for metal complexes. The chloro-substituents provide synthetic handles to introduce electron-donating moieties or extend π-conjugation, thereby fine-tuning the dye's absorption spectrum and energy levels for optimal performance in DSSCs. rsc.org Co-sensitization, where multiple dyes with complementary absorption spectra are used, is another effective strategy where bipyridine-containing dyes can fill absorption gaps of other sensitizers, such as porphyrins, leading to significantly improved device efficiency. rsc.org

Table 1: Performance of DSSCs Employing Various Bipyridine-Based Sensitizers

| Sensitizer System | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (FF) | PCE (%) | Reference |

|---|---|---|---|---|---|

| Znpor-py (Porphyrin with Pyridine Anchor) | - | - | - | 3.57 | rsc.org |

| Znpor-bpy (Porphyrin with Bipyridine Anchor) | - | - | - | 5.08 | rsc.org |

| JA3 (Porphyrin Dye) | 12.23 | 801 | 0.6355 | 6.23 | rsc.org |

| JA3 + S3 (Co-sensitization with Bipyridine Dye) | 15.46 | 821 | 0.6455 | 8.20 | rsc.org |

| Ruthenium Complex 8 | 17 ± 0.5 | 720 ± 50 | 0.72 ± 0.05 | 8.8 ± 0.5 | nih.gov |

| Ruthenium Complex 4a | 8.06 | - | - | 3.39 | nih.gov |

Small-Molecule Organic Photovoltaics (OPVs)

All-small-molecule organic photovoltaics (SMPVs) are an area of intense research due to the well-defined chemical structures and excellent batch-to-batch reproducibility of small molecule materials. researchgate.net In OPVs, materials are designed based on a donor-acceptor architecture to facilitate charge separation at their interface. Bipyridine units can be incorporated into these small molecules, typically as electron-accepting moieties.

The performance of SMPVs is highly dependent on the molecular structure, which influences light absorption, energy levels, and charge mobility. rsc.org Through molecular engineering, the properties of these materials can be finely tuned. researchgate.net For example, modifying the terminal units of a small molecule donor can significantly impact molecular packing and hole mobility, directly affecting the power conversion efficiency. researchgate.net The use of a precursor like this compound allows for the systematic modification of the acceptor part of a D-A molecule, enabling researchers to optimize the electronic properties and morphology of the active layer for more efficient exciton dissociation and charge collection. researchgate.net While significant progress has been made with fullerene-based acceptors, non-fullerene acceptors are also a promising area where bipyridine-based structures could be employed. rsc.org

Table 2: Performance of Selected All-Small-Molecule OPVs

| Donor:Acceptor System | Voc (V) | Jsc (mA cm⁻²) | Fill Factor (FF) | PCE (%) | Reference |

|---|---|---|---|---|---|

| DTDMP7T:PC61BM | - | - | - | 4.05 | researchgate.net |

| D2R(8+2)7T:PC61BM | - | - | - | 2.46 | researchgate.net |

| DRCN7T:PC71BM | - | - | - | 9.30 | researchgate.net |

| BDTT-S-TR:PC70BM | - | - | - | 9.20 | mdpi.com |

| DR3TSBDT | - | - | - | 9.95 | mdpi.com |

Organic Light-Emitting Diodes (OLEDs)

In Organic Light-Emitting Diodes (OLEDs), materials with specific energy levels are required for efficient charge injection, transport, and recombination to produce light. crimsonpublishers.com Bipyridine-based molecules are particularly valuable as electron-transport materials (ETMs) due to the electron-deficient nature of the pyridine rings. rsc.org They can also be used as ligands in emissive metal complexes, such as those of lanthanides, where the ligand helps to sensitize the metal's luminescence. rsc.org

The molecular orientation of ETMs in the thin film significantly impacts device performance. Materials designed to adopt a horizontal orientation can lead to lower operating voltages and higher power efficiencies. rsc.org Researchers have developed 2,2'-bipyridine-based ETMs that afford highly oriented films, resulting in high-performance OLEDs. rsc.org For example, an optimized device using such an ETM achieved a power efficiency of 74 lm W⁻¹ and an external quantum efficiency of 21% at a luminance of 1000 cd m⁻². rsc.org The synthetic flexibility offered by starting materials like this compound is advantageous for creating novel ETMs or host materials with tailored properties to improve device stability and efficiency.

Table 3: Performance of OLEDs with Bipyridine-Based Materials

| Device Structure / Emitter | Luminance (cd m⁻²) | Operating Voltage (V) | Power Efficiency (lm W⁻¹) | External Quantum Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Optimized ETM with Ir(ppy)₃ | 100 | 2.8 | - | - | rsc.org |

| Optimized ETM with Ir(ppy)₃ | 1000 | 3.2 | 74 | 21 | rsc.org |

| Bilayer with Tb-derivative | - | - | - | - | rsc.org |

| Alq₃-Dy OLED | ~5000 | - | - | - | researchgate.net |

Redox-Active Materials for Energy Storage

The ability of bipyridine derivatives to undergo reversible oxidation and reduction processes makes them excellent candidates for redox-active materials in energy storage systems. nih.gov These organic materials offer advantages such as structural tunability, high theoretical capacity, and low cost compared to traditional inorganic materials. nih.gov The this compound scaffold can be functionalized to create molecules with specific redox potentials and improved stability, which are key requirements for efficient energy storage devices.

Organic Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale grid energy storage due to their scalability and safety. osti.govsciopen.com These batteries store energy in liquid electrolytes containing dissolved redox-active organic molecules. sciopen.com Bipyridine derivatives, particularly viologens (derived from 4,4'-bipyridine), have been extensively studied as anolyte materials (the negative side) because of their high aqueous solubility, good chemical stability, and reversible electrochemistry. purdue.edu

Molecular engineering plays a crucial role in optimizing these materials. By modifying the bipyridine core, researchers can tune the redox potential and enhance the stability of the molecule in its charged state. rsc.org For instance, iron complexes with bipyridine dicarboxylic acid ligands have been developed as water-soluble catholytes (the positive side), demonstrating good performance and durability. stle.org The functionalization of a this compound core could lead to new redox-active species for both anolytes and catholytes, potentially increasing the cell voltage and energy density of the flow battery.

Table 4: Characteristics of Bipyridine-Based Systems in Flow Batteries

| Redox-Active Species | Electrolyte Type | Cell Voltage (V) | Key Feature | Reference |

|---|---|---|---|---|

| Fe(bpy)₃SO₄ / Methyl Viologen | Aqueous | 1.4 | CE of 99.8% over 215 cycles | researchgate.net |

| Fe(bpy)₃(TFSI)₂ | Non-Aqueous (Symmetric Cell) | 2.3 | High solubility (0.75 mol L⁻¹) in PC | researchgate.net |

| [Fe(phen)₃]²⁺/³⁺ / [Co(phen)₃]¹⁺/²⁺ | Non-Aqueous (Asymmetric) | 1.45 | Phenanthroline analogue system | researchgate.net |

| Iron (II) complex with bipyridine dicarboxylic acid / SPr-bpy | Aqueous | - | Catholyte maintained 90.5% capacity after 6,000 cycles | stle.org |

Biofuel Cell Cathodes

In biofuel cells, the cathode is the site of the oxygen reduction reaction (ORR). The development of efficient and stable electrocatalysts for the ORR is a major area of research. Molecular complexes of transition metals with bipyridine-based ligands have been investigated for their ability to mediate the electrochemical reduction of dioxygen. nih.gov

For example, cobalt complexes with N₂O₂ ligands built on a 2,2'-bipyridine (B1663995) backbone have been studied for O₂ reduction. nih.gov The selectivity of the reduction (to H₂O or H₂O₂) can be influenced by the specific substituents on the bipyridine ligand. In one study, a Co(III)-N₂O₂ complex showed a preference for the four-electron reduction of O₂ to water. nih.gov The ability to synthetically modify the this compound core allows for the creation of a wide range of ligands. This tunability can be used to alter the redox potential of the metal center and the local environment around the oxygen-binding site, thereby optimizing the catalytic activity and selectivity of the complex for use in biofuel cell cathodes.

Table 5: Electrochemical Properties of Bipyridine-Based Cobalt Complexes for O₂ Reduction

| Complex | E₁/₂ (V vs Fc⁺/Fc) under Ar | E₁/₂ (V vs Fc⁺/Fc) under O₂ | Selectivity | Reference |

|---|---|---|---|---|

| Complex 1 | -0.76 | -0.85 | - | nih.gov |

| Complex 2 | -0.76 | -0.65 (first reduction) | - | nih.gov |

| Complex 5 | -0.78 | - | 21±5% for H₂O₂ | nih.gov |

Research on this compound in Sensors and Electronic Devices Remains an Unexplored Frontier

Despite the extensive research into the applications of bipyridine derivatives in materials science, a comprehensive investigation into the specific utility of this compound in the realm of sensors and electronic devices has yet to be documented in publicly available scientific literature. While the broader class of bipyridine compounds has shown significant promise in these fields, data pertaining exclusively to the this compound isomer is not currently available.

The unique properties of bipyridine ligands, stemming from their ability to form stable complexes with various metal ions, have made them a cornerstone in the development of advanced materials. Their applications are diverse, ranging from catalysis and solar energy conversion to the design of sophisticated sensors and electronic components. The electronic and structural characteristics of bipyridine molecules can be finely tuned by the introduction of different substituent groups on the pyridine rings. Halogen atoms, such as chlorine, are of particular interest due to their influence on the ligand's electron-donating or -withdrawing properties, which in turn affects the photophysical and electrochemical behavior of their metal complexes.

However, the specific substitution pattern of this compound presents a unique chemical entity whose potential in sensors and electronic devices has not been specifically explored. Scientific studies to date have largely focused on other isomers, such as 4,4'-dichloro-2,2'-bipyridine (B155489) and 2,2'-dichloro-[4,4']-bipyridine. These related compounds have been investigated for their luminescent properties and as components in various electronic materials.

The absence of dedicated research on this compound means that there are no established detailed findings or data tables to present regarding its performance in sensory or electronic applications. The synthesis, characterization, and subsequent evaluation of this particular isomer in such contexts represent a clear gap in the current body of scientific knowledge. Future research endeavors could potentially uncover novel properties and applications for this compound, contributing to the ever-expanding field of functional materials based on bipyridine scaffolds.

Future Research Directions and Concluding Remarks

Advancements in Stereoselective Synthesis of 5,2'-Dichloro-2,4'-bipyridine Derivatives

The development of chiral bipyridine ligands has been a cornerstone of asymmetric catalysis. However, the stereoselective synthesis of derivatives based on the this compound framework is a nascent field. Future research should focus on establishing synthetic methodologies to introduce chirality, which can be broadly categorized into two main approaches:

Atroposelective Synthesis: The inherent asymmetry of the 2,4'-bipyridine (B1205877) linkage, combined with the steric influence of the chloro-substituents, may allow for the synthesis of atropisomers—stereoisomers arising from restricted rotation around the C2-C4' single bond. Future work could explore the introduction of bulky groups adjacent to the inter-ring bond to increase the rotational barrier, followed by enantioselective cross-coupling reactions, such as Suzuki or Stille coupling, using chiral catalysts to resolve the atropisomers.

Introduction of Chiral Centers: An alternative strategy involves the stereoselective functionalization of the bipyridine core or the attachment of pre-existing chiral moieties. This could involve asymmetric C-H activation, allowing for the direct and enantioselective introduction of functional groups, or the coupling of the dichlorobipyridine scaffold with chiral synthons derived from natural products.

A significant research effort will be required to adapt existing methods for asymmetric bipyridine synthesis to the specific electronic and steric landscape of this compound. The successful development of such methods would provide a new class of chiral ligands with potential applications in asymmetric catalysis.

Exploration of Novel Coordination Architectures with Tunable Properties

The coordination chemistry of 2,4'-bipyridine is less explored than that of its symmetric isomers but is known to act as a bridging ligand, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The chlorine substituents in this compound are expected to significantly influence its coordination behavior by modifying the electron density of the pyridine (B92270) rings and introducing potential halogen bonding interactions.

Future research should systematically explore the coordination of this compound with a variety of metal ions. Key areas of investigation include:

Synthesis of Coordination Polymers and MOFs: Investigating the self-assembly of this ligand with various metal centers could lead to novel one-, two-, or three-dimensional networks. The properties of these materials, such as porosity, stability, and guest-uptake capabilities, could be tuned by varying the metal ion and synthesis conditions.

Discrete Supramolecular Structures: The angled nature of the 2,4'-bipyridine linker could be exploited to construct discrete metallo-supramolecular architectures like cages and macrocycles. The dichloro-functionalization could serve as a synthetic handle for post-assembly modification.

Influence of Chloro-Substituents: A central research question is how the electron-withdrawing chloro groups affect the ligand's coordination strength and the resulting complexes' electronic and magnetic properties. Comparative studies with non-chlorinated 2,4'-bipyridine would be crucial.

The table below outlines potential research targets for exploring the coordination chemistry of this compound.

| Metal Ion Family | Potential Coordination Architectures | Properties to Investigate |

| Lanthanides | Luminescent MOFs, Coordination Polymers | Photoluminescence, Sensing |

| First-Row Transition Metals (e.g., Mn, Fe, Co, Cu) | Spin-Crossover Polymers, Magnetic MOFs | Magnetic Susceptibility, Porosity |

| Second/Third-Row Transition Metals (e.g., Ru, Rh, Pd, Pt) | Supramolecular Cages, Catalytically Active Complexes | Host-Guest Chemistry, Catalysis |

Development of Highly Efficient Catalytic Systems

Bipyridine ligands are ubiquitous in homogeneous and heterogeneous catalysis. nih.gov The unique electronic profile of this compound—an electron-deficient system due to the chlorine atoms—makes it an attractive candidate for developing novel catalysts. Future research should target the synthesis of its metal complexes and the evaluation of their catalytic activity in various organic transformations.

Potential catalytic applications to be explored include:

Cross-Coupling Reactions: Palladium complexes of this compound could be tested as catalysts in Suzuki, Heck, and Sonogashira coupling reactions. The electron-deficient nature of the ligand might enhance the reductive elimination step, potentially improving catalytic turnover.

Oxidation Catalysis: Manganese or iron complexes could be investigated as catalysts for oxidation reactions, such as the epoxidation of olefins or the oxidation of alcohols. The stability of the ligand under oxidative conditions would be a key factor to assess.

Photocatalysis: Ruthenium or iridium complexes incorporating this ligand could be synthesized and their photophysical and electrochemical properties studied to evaluate their potential as photosensitizers in light-driven reactions, such as CO2 reduction or water splitting.

Integration of Advanced Spectroscopic and Computational Methodologies

A thorough understanding of the structure-property relationships of this compound and its derivatives requires a synergistic approach combining advanced spectroscopic techniques and computational modeling. There is currently a lack of detailed spectroscopic and computational data for this specific compound.

Future research should focus on:

Comprehensive Spectroscopic Characterization: Detailed analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy will be essential to understand the vibrational modes and electronic structure of the molecule and its metal complexes. For luminescent derivatives, steady-state and time-resolved photoluminescence spectroscopy will be crucial.

Computational Modeling: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can provide deep insights into the molecule's geometry, electronic structure, frontier molecular orbitals, and excited-state properties. nih.gov Such studies can help rationalize experimental findings and guide the design of new derivatives with targeted properties.

The following table illustrates the types of data that should be generated through a combined experimental and computational approach.

| Technique | Information to be Obtained |

| 1H & 13C NMR | Structural confirmation, electronic environment of nuclei |

| FT-IR & Raman Spectroscopy | Vibrational modes, metal-ligand bond characterization |

| UV-Vis Spectroscopy | Electronic transitions (e.g., MLCT, ligand-centered) |

| Cyclic Voltammetry | Redox potentials, HOMO/LUMO energy levels |

| DFT Calculations | Optimized geometry, orbital energies, charge distribution |

| TD-DFT Calculations | Predicted electronic absorption spectra, nature of excited states |

Emerging Applications in Novel Functional Materials

The functionalization of the bipyridine core is a powerful strategy for creating new materials with tailored optical, electronic, and mechanical properties. Bipyridine derivatives are key components in a range of functional materials, including luminescent sensors, organic light-emitting diodes (OLEDs), and redox-active polymers. researchgate.netresearchgate.netnih.gov

The this compound scaffold offers a unique platform for developing new functional materials. The chlorine atoms can serve as synthetic handles for further functionalization via cross-coupling reactions, allowing for the attachment of various functional groups. Future research directions include:

Luminescent Materials: By attaching chromophoric or fluorophoric units, it may be possible to create novel luminescent materials. The electron-withdrawing nature of the dichlorobipyridine core could be used to tune the emission properties, making these materials potentially useful as sensors or in OLEDs.

Redox-Active Polymers: The 2,4'-bipyridine unit can be incorporated into polymer backbones to create redox-active materials. The electrochemical properties could be fine-tuned by the chloro-substituents, leading to applications in energy storage or electrochromic devices.

Liquid Crystals: The rigid and anisotropic shape of the this compound core suggests its potential as a building block for liquid crystalline materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.